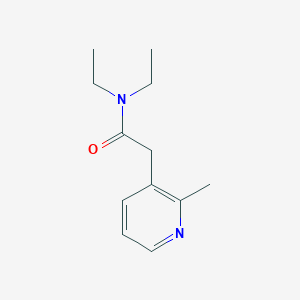
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is a chemical compound with the molecular formula C19H21N3O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyridine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide typically involves the reaction of 2-methylpyridin-3-amine with diethyl acetamide under specific conditions. One common method is the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with diethyl acetamide in the presence of a palladium catalyst . This reaction is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may yield N,N-Diethyl-2-(2-methylpyridin-3-yl)ethanamine.
Scientific Research Applications
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-2-(2-methylpyridin-3-yl)acetamide
- N,N-Diethyl-2-(4-methylpyridin-3-yl)acetamide
- N,N-Dimethyl-2-(4-methylphenyl)acetamide
Uniqueness
N,N-Diethyl-2-(2-methylpyridin-3-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyridine ring and diethyl groups contribute to its reactivity and interactions with various molecular targets.
Properties
CAS No. |
60820-33-9 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-diethyl-2-(2-methylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-4-14(5-2)12(15)9-11-7-6-8-13-10(11)3/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
YNMFOEGJLHLZBY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=C(N=CC=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















